molecular formula C34H32CoN4O4-4 B228035 Cobaltiprotoporphyrin CAS No. 14325-03-2

Cobaltiprotoporphyrin

Cat. No. B228035
CAS RN: 14325-03-2
M. Wt: 619.6 g/mol
InChI Key: AQTFKGDWFRRIHR-UHFFFAOYSA-L
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Description

Cobaltiprotoporphyrin, also known as Cobalt protoporphyrin IX (CoPP), is a compound that has been demonstrated to promote tissue regeneration . It is used to activate the Nrf-2/HO-1 axis, both in vitro and in vivo . It is considered as a potential inducer of HO-1 where it may have therapeutic advantages .


Synthesis Analysis

A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields, respectively . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .


Molecular Structure Analysis

Porphyrins are macrocyclic compounds essential for plants, bacteria, and animals, found in molecules such as chlorophylls and cytochromes . Porphyrins form complexes with metals to generate metalloporphyrins. Often the bound metal ions determine the unique properties of the metalloporphyrins .


Chemical Reactions Analysis

Cobaltiprotoporphyrin has been shown to interact with various genes, promoting certain reactions . For example, it promotes the reaction [LEP gene mutant form results in decreased expression of SLC2A1 mRNA] and [LEP gene mutant form results in increased expression of FGF21 mRNA] .

Scientific Research Applications

  • Catalysis of CO2 Reduction : Cobalt porphyrins, including cobaltiprotoporphyrin, have been used as catalysts for the aqueous electrochemical reduction of CO2 to CO. They exhibit high efficiency and turnover numbers, indicating significant improvements in activity compared to molecular cobalt complexes. This makes them valuable for clean energy research (Lin et al., 2015).

  • C-H Amination Catalysis : Cobaltiprotoporphyrin is an effective catalyst for intramolecular C-H amination, particularly with arylsulfonyl azides. It operates under mild, neutral conditions and produces nitrogen gas as the only byproduct, making it a sustainable choice for the synthesis of various benzosultams (Ruppel et al., 2007).

  • Influence on Drug Metabolizing Enzymes : Cobaltiprotoporphyrin impacts hepatic drug-metabolizing enzymes, specifically targeting cytochrome P-450. It can cause a significant depletion of hepatic cytochrome P-450, which plays a crucial role in xenobiotic metabolism and toxicity (Spaethe & Jollow, 1989).

  • Asymmetric Cyclopropanation of Styrenes : Cobaltiprotoporphyrin complexes are effective catalysts for the cyclopropanation of styrenes, showing high diastereoselectivity and enantioselectivity under mild conditions. They minimize side reactions common in metal-mediated carbene transfer processes, like dimerization of diazo compounds (Chen & Zhang, 2007).

  • Hydrogen Production from Water : Cobalt porphyrins, including cobaltiprotoporphyrin, have been studied as catalysts for the reduction of water to hydrogen. They demonstrate high efficiency in catalyzing hydrogen production via controlled-potential electrolysis, offering potential applications in clean energy production (Kellett & Spiro, 1985).

  • Electrocatalytic Oxygen Reduction : Cobaltiprotoporphyrin-based materials have shown promise as catalysts for oxygen reduction reactions. Their effectiveness has been demonstrated in various settings, including electrochemical studies (Scherson et al., 1983).

Future Directions

Cobaltiprotoporphyrin has been demonstrated to promote tissue regeneration and has potential therapeutic benefits . Future studies are warranted to study the relationship between CoPP treatment and mitochondrial biogenesis in the presence of high glucose and H2O2 . It could lead to the development of new strategies for the treatment of neutropenia and HSPC transplantation .

properties

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFKGDWFRRIHR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32CoN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt protoporphyrin

CAS RN

14325-03-2
Record name Cobaltiprotoporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
K Konishi - Sapporo Igaku zasshi. The Sapporo Medical Journal, 1966 - europepmc.org
[A study on combined use of carcinostatica with special reference to the combination of cobaltiprotoporphyrin and mitomycin C]. - Abstract - Europe PMC … [A study on combined …
Number of citations: 2 europepmc.org
EW Geddes, G Falkson - Cancer, 1970 - Wiley Online Library
One hundred and eighty‐nine histologically proved cases of primary carcinoma of the liver were studied. Patients were randomly allotted to various treatment regimes. One hundred and …
Number of citations: 114 acsjournals.onlinelibrary.wiley.com
S Eckhardt - Journal of Toxicology and Environmental Health, Part …, 1979 - Taylor & Francis
The therapy of primary liver cancer is still an unsolved problem. Until now, surgery has been the only therapeutic modality that can significantly increase the life‐span of patients in early …
Number of citations: 6 www.tandfonline.com
H Takagi, K Kato, E Yamada… - Journal of Surgical …, 1984 - Wiley Online Library
This report describes six cases of liposarcoma. The primary sites were the retroperitoneum in three cases, the lower extremity in two cases and the jejunal mesenterium in one case. …
Number of citations: 33 onlinelibrary.wiley.com
M Ogawa - New Anticancer Drugs, 1980 - Springer
This paper reviews the methodology of phase I study in Japan. Most major leading institutions participated in a phase I study when the decision was made to proceed with clinical trials …
Number of citations: 5 link.springer.com
DL Drabkin - Annual review of biochemistry, 1942 - annualreviews.org
FIG. I.-Symbolic structural representations of various porphyrins isolated from natural sources and pathways of their metabolism. Heavy arrows denote more prominent pathways. …
Number of citations: 15 www.annualreviews.org
HS Lim, S Jin, SJ Yun - Chonnam Medical Journal, 2016 - synapse.koreamed.org
As a key regulator of melanogenesis, p53 controls microphthalmia-associated transcription factor (MITF) and tyrosinase expression. The anti-oxidant enzyme heme oxygenase-1 (HO-1) …
Number of citations: 14 synapse.koreamed.org
R KAHOL, A Kathait - 2023 - researchsquare.com
Background Thyroid disorders (TD) and Coronary artery diseases (CAD) are among the highly prevalent diseases across the globe. Medical literature suggests a strong interconnection …
Number of citations: 2 www.researchsquare.com
G FALKSON - Liver Cancer, 2012 - books.google.com
… primary liver cancer include conventional alkylating agents, antimetabolites, and plant alkaloids as well as diverse agents such as dehydroemetine, procarbazine, cobaltiprotoporphyrin …
Number of citations: 0 books.google.com
G Falkson, B Coetzer - Liver Cancer, 1985 - Springer
… primary liver cancer include conventional alkylating agents, antimetabolites, and plant alkaloids as well as diverse agents such as dehydroemetine, procarbazine, cobaltiprotoporphyrin …
Number of citations: 1 link.springer.com

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